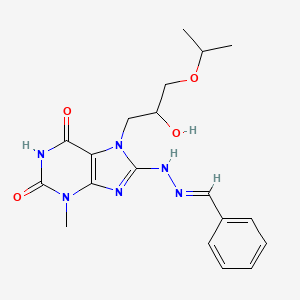
(E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purine derivatives, including the specific compound , play a significant role in medicinal chemistry and drug discovery due to their structural similarity to naturally occurring nucleotides. These compounds often exhibit a wide range of biological activities and are the subject of extensive chemical research to understand their synthesis, structural characteristics, and potential applications outside of drug use and dosage considerations.
Synthesis Analysis
The synthesis of purine derivatives typically involves the construction of the purine ring system followed by functionalization at strategic positions to introduce various substituents. For example, a study on the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones shows the importance of substituent variation for achieving desired biological activities, which can inform the synthetic approach for our target compound (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives, including the spatial arrangement of substituents, significantly affects their chemical behavior and interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis. For instance, the molecular geometry and hydrogen bonding patterns of related compounds provide insights into the stability and reactivity of the purine framework (Karczmarzyk et al., 1995).
科学的研究の応用
Molecular Structure and Properties
Research on compounds like the title purine derivative often focuses on their molecular geometry and electronic structure, which are critical for their biological activity and interaction with biological targets. For instance, studies on related purine derivatives have detailed their molecular conformations, highlighting how specific substituents influence molecular stability, conformation, and potential reactivity (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Neurodegenerative Disease Research
Purine derivatives have been explored for their potential in treating neurodegenerative diseases. Compounds structurally similar to the specified chemical have shown promise as multitarget drugs, offering symptomatic and possibly disease-modifying treatments for conditions like Alzheimer's and Parkinson's diseases. Their ability to interact with multiple targets relevant to neurodegeneration marks them as valuable tools for preclinical and clinical research (Brunschweiger et al., 2014).
Anti-inflammatory Applications
Substituted purine derivatives, including compounds with structural similarities to the one , have been synthesized and tested for their anti-inflammatory properties. Their efficacy in models of chronic inflammation suggests potential for developing new anti-inflammatory agents, which could lead to treatments for diseases characterized by inflammatory processes (Kaminski et al., 1989).
Photochemical Synthesis and Reactions
The photochemistry of purine derivatives opens avenues for synthesizing novel compounds with potential therapeutic applications. Studies have leveraged photochemical reactions to create new xanthine derivatives, demonstrating the versatility of purine chemistry in generating biologically active molecules under environmentally benign conditions (Han, Bonnet, & V. D. Westhuizen, 2008).
Chemosensors
Purine derivatives have also been utilized in the development of chemosensors for detecting ions like fluoride, showcasing their potential in analytical chemistry and environmental monitoring. The specific functional groups in these compounds allow for selective interaction with target ions, leading to measurable colorimetric or fluorescent changes (Zhang et al., 2020).
特性
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c1-12(2)29-11-14(26)10-25-15-16(24(3)19(28)22-17(15)27)21-18(25)23-20-9-13-7-5-4-6-8-13/h4-9,12,14,26H,10-11H2,1-3H3,(H,21,23)(H,22,27,28)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONKZWHPVNPKDW-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)
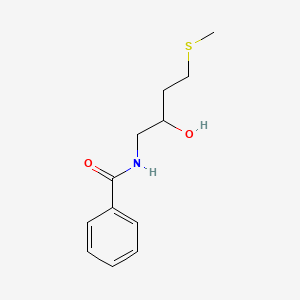
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)
![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)
![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)
![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)

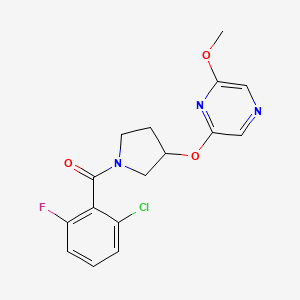
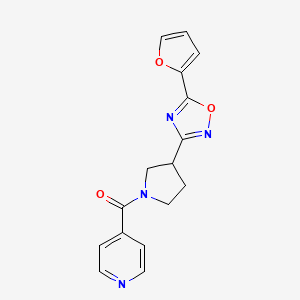
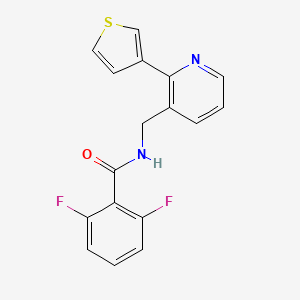
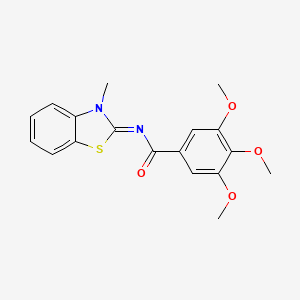
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)